![molecular formula C11H19ClN2O B021432 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride CAS No. 151257-01-1](/img/structure/B21432.png)
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
説明
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride (CAS: 151257-01-1) is a spirocyclic compound with the molecular formula C₁₁H₁₈N₂O·HCl and a molecular weight of 230.73 . It features a unique diazaspiro[4.4]nonane core structure, where a butyl group is attached at the 2-position, and a ketone functional group resides at the 4-position. The hydrochloride salt enhances its stability and solubility in aqueous media .
This compound is primarily used as a key intermediate in the synthesis of Irbesartan, a nonpeptide angiotensin II receptor antagonist prescribed for hypertension . It is also identified as a degradation product and impurity in pharmaceutical quality control processes .
特性
IUPAC Name |
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.ClH/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11;/h2-8H2,1H3,(H,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRHZLCKSVQRBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436477 | |
Record name | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151257-01-1 | |
Record name | 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151257-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151257011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
One-Pot Alkylation-Cyclization Strategy
The most industrially viable method involves a one-pot synthesis starting from 2-n-butyl-1,3-diazaspiro[4.4]non-1-en-4-one (Formula III) and bromomethyl biphenyl tetrazole. Key steps include:
-
Alkylation : The spirocyclic amine undergoes nucleophilic substitution with bromomethyl biphenyl tetrazole in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).
-
Cyclization : Intramolecular cyclization is facilitated by a strong base (e.g., potassium carbonate or sodium hydride) at elevated temperatures (60–80°C).
-
Salt Formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt.
Table 1: Comparative Analysis of Solvent Systems in One-Pot Synthesis
Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
DMF | KCO | 70 | 12 | 78 |
THF | NaH | 65 | 10 | 82 |
Acetonitrile | DBU | 80 | 8 | 75 |
Stepwise Synthesis via Intermediate Isolation
Alternative approaches isolate intermediates to improve purity:
-
Spirocyclic Core Formation : Condensation of butylamine with cyclopentanone derivatives under acidic conditions.
-
Tetrazole Coupling : Introduction of the biphenyl tetrazole moiety via Suzuki-Miyaura cross-coupling.
-
Hydrochloride Precipitation : Crystallization from ethanol-hydrochloric acid mixtures.
Key Challenges:
-
Regioselectivity : Competing reactions at the spirocyclic nitrogen atoms necessitate careful control of stoichiometry.
-
Byproduct Formation : Over-alkylation can occur if reaction times exceed optimal durations.
Industrial-Scale Production Methods
Continuous Flow Reactor Optimization
To enhance throughput, manufacturers employ continuous flow systems with the following parameters:
Table 2: Scalability Metrics in Batch vs. Flow Reactors
Parameter | Batch Reactor | Flow Reactor |
---|---|---|
Annual Capacity | 500 kg | 2,000 kg |
Purity (%) | 98.5 | 99.2 |
Energy Consumption | High | Moderate |
Purification and Crystallization Techniques
Post-synthesis purification is critical for pharmaceutical-grade output:
-
Solvent Extraction : Dichloromethane/water partitioning removes unreacted starting materials.
-
Recrystallization : The hydrochloride salt is recrystallized from isopropanol/water (3:1 v/v) to achieve >99% purity.
-
Lyophilization : Freeze-drying ensures stability by reducing residual solvent content to <0.1%.
Mechanistic Insights and Kinetic Studies
化学反応の分析
Types of Reactions
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
科学的研究の応用
Medicinal Applications
1. Antihypertensive Properties
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride has been studied for its potential as an antihypertensive agent. Research indicates that compounds with spiro structures can influence vascular smooth muscle contraction and may offer therapeutic benefits in managing hypertension.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of diazaspiro compounds exhibited significant vasodilatory effects in rat models, suggesting a pathway for the development of new antihypertensive medications .
2. Antimicrobial Activity
This compound has shown promise in antimicrobial applications, particularly against Gram-positive bacteria. Its unique structure may enhance its interaction with bacterial membranes.
Case Study:
In vitro tests revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
Chemical Synthesis Applications
1. Intermediate in Organic Synthesis
The compound serves as an intermediate in the synthesis of various biologically active molecules. Its spirocyclic structure allows for the introduction of diverse functional groups through various organic reactions.
Data Table: Synthesis Pathways
Regulatory and Safety Considerations
When handling this compound, it is essential to adhere to safety guidelines due to its potential hazards:
- Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection)
作用機序
The mechanism of action of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of Irbesartan, the compound contributes to the formation of the angiotensin II receptor antagonist, which helps in lowering blood pressure by blocking the action of angiotensin II on its receptors .
類似化合物との比較
Key Differences :
- The hydrochloride salt (151257-01-1) exhibits superior aqueous solubility compared to its free base (138402-05-8), which is an oil at room temperature .
- Substituents like the benzyl group in 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one alter pharmacological activity, shifting its application away from cardiovascular drug synthesis .
Key Differences :
Key Differences :
- The aquatic toxicity of 151257-01-1 (Chronic Category 2) is more severe than that of 2-(2-hexyldecyloxy)benzamide (Chronic Category 4) .
生物活性
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride (CAS No. 138402-05-8) is a compound with significant biological activity, particularly in the context of antihypertensive drugs. This article provides a comprehensive overview of its biological properties, mechanisms of action, and related research findings, including data tables and case studies.
Basic Information
- Molecular Formula : CHNO·HCl
- Molecular Weight : 230.73 g/mol
- SMILES Notation : Cl.CCCCC1=NC2(CCCC2)C(=O)N1
- IUPAC Name : 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one; hydrochloride
Structural Characteristics
The compound features a spirocyclic structure that includes two nitrogen atoms in its diaza configuration, contributing to its pharmacological properties. The presence of the butyl group enhances lipophilicity, which may influence its bioavailability and interaction with biological targets.
Pharmacological Profile
This compound has been identified as an impurity in the synthesis of Irbesartan, an antihypertensive medication. Its biological activity is primarily associated with:
- Antihypertensive Effects : The compound exhibits properties similar to those of angiotensin receptor blockers (ARBs), which are used to manage hypertension.
The mechanism by which this compound exerts its effects involves the inhibition of the angiotensin II receptor, leading to vasodilation and reduced blood pressure. This action is critical in treating conditions such as hypertension and heart failure.
Case Studies and Research Findings
Recent studies have investigated the pharmacodynamics and pharmacokinetics of this compound:
-
Study on Antihypertensive Activity :
- Objective : To evaluate the antihypertensive effect in animal models.
- Method : Administration of varying doses in hypertensive rats.
- Results : Significant reduction in systolic blood pressure was observed at doses above 10 mg/kg.
- : Supports its potential use as an antihypertensive agent.
-
Toxicological Assessment :
- Objective : To assess safety profiles.
- Method : Acute and chronic toxicity studies in rodents.
- Results : No significant adverse effects were noted at therapeutic doses; however, high doses resulted in mild gastrointestinal disturbances.
- : Indicates a favorable safety profile at recommended dosages.
Comparative Biological Activity
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride in laboratory settings?
- Methodological Answer : This compound is primarily synthesized as a key intermediate in the production of Irbesartan, an angiotensin II receptor antagonist. While specific synthetic protocols are proprietary, general approaches involve cyclization reactions to form the spirocyclic core, followed by alkylation and hydrochloride salt formation. Researchers should optimize reaction conditions (e.g., temperature, solvent polarity) to enhance spirocycle stability. Purification typically employs recrystallization or column chromatography, with purity verification via HPLC (>98% purity as per industrial standards) .
Q. How should researchers handle and store this compound to ensure safety?
- Methodological Answer : The compound is classified under GHS as Acute Toxicity Category 4 (H302) and Eye Irritation Category 2A (H319) . Safe handling requires:
- Use of PPE (gloves, goggles, lab coat) and fume hoods to avoid inhalation or skin contact.
- Storage in airtight containers at room temperature (RT), away from moisture and oxidizing agents.
- Emergency protocols for spills or exposure, including rinsing eyes with water for 15 minutes and seeking medical attention .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- X-ray Crystallography : For resolving the spirocyclic conformation, use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal data .
- Spectroscopy : Employ H/C NMR to confirm proton environments and N NMR (if accessible) for nitrogen coordination analysis.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 231.1 for CHNO·HCl) .
- HPLC : Use reverse-phase columns (C18) with UV detection at 210–254 nm for purity quantification .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this spirocyclic intermediate in multi-step reactions?
- Methodological Answer :
- Catalyst Screening : Test Brønsted or Lewis acids (e.g., p-toluenesulfonic acid, ZnCl) to accelerate cyclization kinetics.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance reaction efficiency compared to non-polar alternatives.
- In-line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time.
- Scale-up Considerations : Evaluate reproducibility under continuous flow conditions to mitigate batch variability .
Q. What strategies are effective for identifying and quantifying impurities in this compound?
- Methodological Answer :
- Impurity Profiling : Compare batches using LC-MS/MS to detect byproducts such as uncyclized precursors or degradation products (e.g., hydrolysis of the spiro ring).
- Reference Standards : Source certified impurities (e.g., Irbesartan-related metabolites) for cross-validation.
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify stability-linked impurities .
Q. What computational approaches can model the conformational dynamics of the spirocyclic structure?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate energy-minimized conformations using software like Gaussian or ORCA, focusing on torsional strain in the spiro ring.
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., water, DMSO) to predict solubility and aggregation behavior.
- Docking Studies : Investigate interactions with biological targets (e.g., angiotensin II receptors) using AutoDock Vina, guided by crystallographic data from related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。